molecular formula C23H23NO4 B2962288 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid CAS No. 2008331-24-4

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B2962288
CAS No.: 2008331-24-4
M. Wt: 377.44
InChI Key: SXNBNCHXOHOFGN-UHFFFAOYSA-N
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Description

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[25]octane-1-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the spirocyclic core. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorenylmethoxycarbonyl group: This step involves the reaction of the spirocyclic intermediate with 9H-fluoren-9-ylmethoxycarbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the fluorenylmethoxycarbonyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The spirocyclic core provides a rigid structure that can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-2-carboxylic acid
  • 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid
  • N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine

Uniqueness

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)20-13-23(20)9-11-24(12-10-23)22(27)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNBNCHXOHOFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2008331-24-4
Record name 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid
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